molecular formula C9H18N2S B13606489 1-((Tetrahydrothiophen-3-yl)methyl)piperazine

1-((Tetrahydrothiophen-3-yl)methyl)piperazine

Cat. No.: B13606489
M. Wt: 186.32 g/mol
InChI Key: RMMOLTUYCUVLCK-UHFFFAOYSA-N
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Description

1-((Tetrahydrothiophen-3-yl)methyl)piperazine is a chemical compound with the molecular formula C9H18N2S and a molecular weight of 186.32 g/mol . This compound features a piperazine ring substituted with a tetrahydrothiophen-3-ylmethyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the alkylation of piperazine with tetrahydrothiophen-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Bulk manufacturing often requires stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydrothiophen-3-yl)methyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((Tetrahydrothiophen-3-yl)methyl)piperazine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The tetrahydrothiophene group may enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a tetrahydrothiophenyl group.

    1-(3-Thienylmethyl)piperazine: Similar structure but with a thienyl group at a different position.

    1-(4-Methylpiperazin-1-yl)butan-2-one: Contains a piperazine ring with different substituents.

Uniqueness

1-((Tetrahydrothiophen-3-yl)methyl)piperazine is unique due to the presence of the tetrahydrothiophen-3-ylmethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1-(thiolan-3-ylmethyl)piperazine

InChI

InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2

InChI Key

RMMOLTUYCUVLCK-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1CN2CCNCC2

Origin of Product

United States

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